N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Catalog No.
S14297123
CAS No.
631861-76-2
M.F
C15H11ClN2O4
M. Wt
318.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

CAS Number

631861-76-2

Product Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

IUPAC Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

InChI

InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19)

InChI Key

KKAWPHZVPHAUPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, also known as 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, is a complex organic compound characterized by its unique molecular structure that includes chloro, benzoyl, and nitro functional groups. Its molecular formula is C15H10Cl2N2O4C_{15}H_{10}Cl_{2}N_{2}O_{4}, and it has a molecular weight of approximately 353.16 g/mol. This compound is primarily studied in the context of pharmaceutical research, particularly as an impurity associated with the drug clonazepam, which is used to treat epilepsy and anxiety disorders.

, including:

  • Oxidation: This can introduce additional oxygen-containing functional groups.
  • Reduction: Nitro groups can be converted to amino groups.
  • Substitution: Chlorine atoms can be replaced with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines and alcohols for substitution reactions. The products formed depend on the specific conditions and reagents used, allowing for the synthesis of various derivatives.

The synthesis of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide typically involves multiple steps starting from readily available raw materials. A common synthetic route includes:

  • Nitration of a suitable aromatic compound to introduce nitro groups.
  • Chlorination to add chlorine atoms.
  • Acylation reactions to form the final acetamide structure.

These steps require optimized reaction conditions, including specific temperatures and solvents, to achieve high yields and purity. In industrial settings, production methods may involve continuous flow reactors and advanced purification techniques to enhance efficiency.

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is primarily utilized in pharmaceutical research due to its role as an impurity in clonazepam. Understanding its characteristics is crucial for ensuring the safety and efficacy of pharmaceutical products. The compound may also serve as a precursor in organic synthesis for developing related chemical entities.

Interaction studies involving N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide focus on understanding its reactivity with other chemical species. Preliminary studies suggest that it may interact with nucleophiles due to its electrophilic chlorine atom, leading to substitution reactions that could yield new compounds. Additionally, investigations into interactions with biological molecules could provide insights into its potential pharmacological effects.

Several compounds share structural similarities with N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamideContains an amino group instead of chlorineMay exhibit different biological activities due to amino substitution
N-[2-(4-chlorobenzoyl)-4-nitrophenyl]acetamideLacks chlorine; features a different chlorobenzoyl groupPotentially different reactivity profiles
4-Nitrophenyl-2-bromoacetateSimilar bromoacetate structureFocused on esterification reactions

These comparisons highlight the uniqueness of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, particularly its specific halogenation and functional groups that influence its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0407345 g/mol

Monoisotopic Mass

318.0407345 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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